![molecular formula C19H14FN3OS B2685820 N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-44-9](/img/structure/B2685820.png)
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H14FN3OS and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Immunoregulatory and Antiinflammatory Applications
The research on substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, which share structural similarities with the compound , has demonstrated potential as immunoregulatory and antiinflammatory agents. These compounds were synthesized and evaluated for their effectiveness in models of inflammation and immunoregulation, indicating a promising avenue for the development of treatments targeting autoimmune diseases and inflammatory conditions. The exploration of structure-activity relationships highlighted the significance of specific substituents for optimal potency, offering insights into designing more effective therapeutic agents in this class (Bender et al., 1985).
DNA Interaction and Gene Regulation
Further research into Pyrrole‐Imidazole Polyamide–Fluorophore conjugates, derived from similar structural frameworks, has showcased their ability to bind with duplex DNA in a sequence-specific manner. This property underscores their potential application in gene regulation and biological imaging. These synthetic small molecules can permeate cells, binding to DNA and influencing gene expression, which opens new pathways for therapeutic interventions targeting genetic disorders and cancers. The conjugation with fluorophores extends their utility to biological imaging, providing a tool for the visualization of gene expression and DNA interactions in live cells (Vaijayanthi et al., 2012).
Antiviral and Antimicrobial Activities
The development of compounds with structural affinities, such as Fluoroimidazoles, has been investigated for their antiviral properties. These studies have identified compounds capable of inhibiting viral replication across a range of virus groups, indicating a broad-spectrum antiviral activity. This research opens the door to new therapeutic agents against viral infections, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold in the design of antiviral drugs. The ability to inhibit nucleic acid synthesis in infected cells further underscores the potential of these compounds in managing viral diseases (De Cercq & Luczak, 1975).
Fluorescent Dyes for Scientific Applications
Research into N-Ethoxycarbonylpyrene- and perylene thioamides, which are related to the chemical structure of interest, has led to the synthesis of fluorescent dyes with applications in scientific research. These dyes, characterized by their emission in a broad range of wavelengths and high quantum yields, have been used in the development of probes for biological and chemical analysis. The dual fluorescence observed in some of these compounds, resulting from excited state proton transfer, allows for the emission of white light and offers unique opportunities for imaging and analytical applications in biological systems (Witalewska et al., 2019).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the surrounding environment .
特性
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-10-6-5-9-14(15)20)25-19-22-16(11-23(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRESYALCHMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
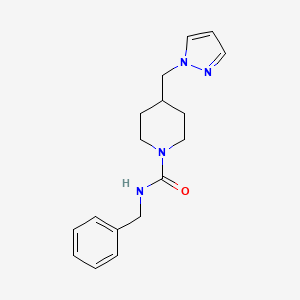

![2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2685741.png)
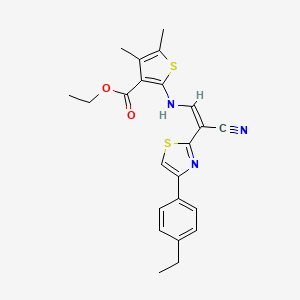


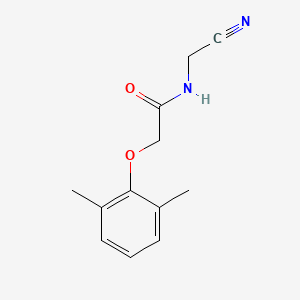

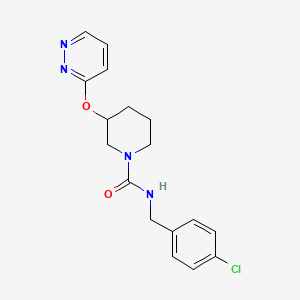
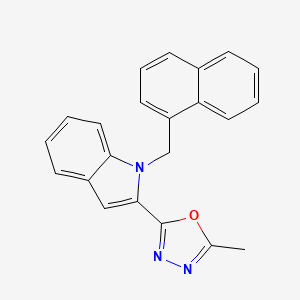
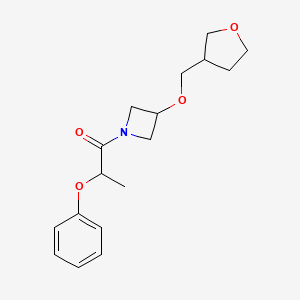
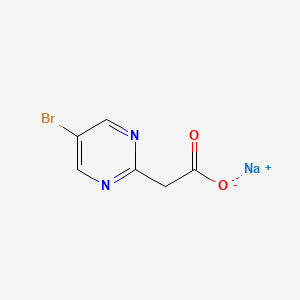
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide](/img/structure/B2685757.png)
![2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid](/img/structure/B2685760.png)
